molecular formula C33H42N6O7 B14464555 1-Acetyl-L-prolyl-L-alanyl-L-prolyl-L-phenylalanyl-L-tyrosinamide CAS No. 65953-38-0

1-Acetyl-L-prolyl-L-alanyl-L-prolyl-L-phenylalanyl-L-tyrosinamide

Cat. No.: B14464555
CAS No.: 65953-38-0
M. Wt: 634.7 g/mol
InChI Key: RWBJOXDQWCPTMD-NARHFVKUSA-N
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Description

1-Acetyl-L-prolyl-L-alanyl-L-prolyl-L-phenylalanyl-L-tyrosinamide is a synthetic peptide compound with the molecular formula C24H33N5O6 It is composed of a sequence of amino acids, including proline, alanine, phenylalanine, and tyrosine, linked together through peptide bonds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Acetyl-L-prolyl-L-alanyl-L-prolyl-L-phenylalanyl-L-tyrosinamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:

    Resin Loading: The initial amino acid is attached to a solid resin.

    Deprotection: The protecting group on the amino acid is removed to allow for the next amino acid to be added.

    Coupling: The next protected amino acid is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

Industrial production of peptides like this compound often involves automated peptide synthesizers that streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield of the final product. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are employed to isolate and purify the peptide.

Chemical Reactions Analysis

Types of Reactions

1-Acetyl-L-prolyl-L-alanyl-L-prolyl-L-phenylalanyl-L-tyrosinamide can undergo various chemical reactions, including:

    Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.

    Reduction: Reduction reactions can target disulfide bonds if present in the peptide.

    Substitution: Amino acid residues can be substituted with other amino acids to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents under mild conditions.

    Reduction: Dithiothreitol (DTT) or other reducing agents.

    Substitution: Amino acid derivatives with appropriate protecting groups and coupling reagents like HBTU or DIC.

Major Products Formed

    Oxidation: Formation of dityrosine or other oxidative derivatives.

    Reduction: Cleavage of disulfide bonds, if present.

    Substitution: Modified peptides with altered amino acid sequences.

Scientific Research Applications

1-Acetyl-L-prolyl-L-alanyl-L-prolyl-L-phenylalanyl-L-tyrosinamide has several scientific research applications:

    Chemistry: Used as a model compound to study peptide synthesis and reactions.

    Biology: Investigated for its potential role in protein-protein interactions and cellular signaling pathways.

    Medicine: Explored for its therapeutic potential in treating diseases related to peptide dysfunction.

    Industry: Utilized in the development of peptide-based materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-Acetyl-L-prolyl-L-alanyl-L-prolyl-L-phenylalanyl-L-tyrosinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets, modulating their activity and influencing various biological pathways. The exact mechanism depends on the specific application and target of the peptide.

Comparison with Similar Compounds

Similar Compounds

    1-Acetyl-L-prolyl-L-phenylalanine methyl ester: A related peptide with a similar structure but different functional groups.

    Corticotropin-like intermediate peptide: Another peptide with a different amino acid sequence but similar biological functions.

Uniqueness

1-Acetyl-L-prolyl-L-alanyl-L-prolyl-L-phenylalanyl-L-tyrosinamide is unique due to its specific amino acid sequence and the presence of an acetyl group, which can influence its stability, solubility, and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

65953-38-0

Molecular Formula

C33H42N6O7

Molecular Weight

634.7 g/mol

IUPAC Name

(2S)-1-acetyl-N-[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C33H42N6O7/c1-20(35-31(44)27-10-6-16-38(27)21(2)40)33(46)39-17-7-11-28(39)32(45)37-26(19-22-8-4-3-5-9-22)30(43)36-25(29(34)42)18-23-12-14-24(41)15-13-23/h3-5,8-9,12-15,20,25-28,41H,6-7,10-11,16-19H2,1-2H3,(H2,34,42)(H,35,44)(H,36,43)(H,37,45)/t20-,25-,26-,27-,28-/m0/s1

InChI Key

RWBJOXDQWCPTMD-NARHFVKUSA-N

Isomeric SMILES

C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N)NC(=O)[C@@H]4CCCN4C(=O)C

Canonical SMILES

CC(C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)N)NC(=O)C4CCCN4C(=O)C

Origin of Product

United States

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